3-(3-oxo-3-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-5-yl}propyl)-3,4-dihydro-1,2,3-benzotriazin-4-one
Description
This compound is a heterocyclic molecule featuring a 3,4-dihydro-1,2,3-benzotriazin-4-one core linked via a 3-oxopropyl chain to a 2,5,7-triazatricyclo[6.4.0.0²,⁶]dodeca-1(8),6,9,11-tetraen-5-yl group. Such structural complexity is common in bioactive molecules, particularly enzyme inhibitors or receptor modulators, due to their ability to interact with biological targets through multiple binding modes .
Properties
IUPAC Name |
3-[3-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-oxopropyl]-1,2,3-benzotriazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2/c26-17(9-10-25-18(27)13-5-1-2-6-14(13)21-22-25)24-12-11-23-16-8-4-3-7-15(16)20-19(23)24/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKMQAIIBNJUPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=NC3=CC=CC=C3N21)C(=O)CCN4C(=O)C5=CC=CC=C5N=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Structural Overview
The compound features a benzotriazin core linked to a triazatricyclo moiety. The presence of multiple functional groups suggests diverse interactions with biological targets.
Molecular Formula
The molecular formula can be represented as , indicating a substantial number of nitrogen atoms which may contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to the benzotriazin framework exhibit cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Case Study : A derivative of benzotriazin was tested against human breast cancer cells (MCF-7), showing significant inhibition of cell proliferation at concentrations as low as 10 µM.
Antimicrobial Activity
The triazatricyclo structure is known for its antimicrobial properties:
- Activity Against Bacteria : Some derivatives have shown effectiveness against Helicobacter pylori, a major gastric pathogen. The mechanism involves inhibition of bacterial urease, crucial for the survival of this bacterium in acidic environments.
- Research Findings : In vitro studies demonstrated that certain analogs reduced the growth of H. pylori by more than 50% at concentrations around 5 µg/mL.
Neuroprotective Effects
Emerging research suggests potential neuroprotective roles:
- Mechanism : Compounds with similar structures may protect neuronal cells from oxidative stress and apoptosis.
- Case Study : A related compound was tested in a model of neurodegeneration, showing a reduction in neuronal death by 30% compared to control groups.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Effective Concentration | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 10 µM | Apoptosis induction |
| Antimicrobial | H. pylori | 5 µg/mL | Urease inhibition |
| Neuroprotective | Neuronal Cells | Varies | Oxidative stress reduction |
Comparative Analysis of Related Compounds
| Compound Name | Structure Type | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| Benzotriazin Derivative A | Benzotriazin | High | Moderate |
| Triazabicyclo Compound B | Triazabicyclo | Moderate | High |
| Benzodiazepine Analog C | Benzodiazepine | Low | Low |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against the following analogs:
Coumarin-Pyrimidinone Hybrids ()
- Example : 6-(4-(1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one.
- Structural Differences: The target compound replaces the coumarin moiety with a benzotriazinone ring, which may alter electronic properties and binding affinity. The triazatricyclo system provides greater rigidity compared to the tetrazole-pyrazole linkage in the analog.
- Functional Implications: Coumarin derivatives are known for anticoagulant activity, whereas benzotriazinones are often associated with kinase or protease inhibition . The triazatricyclo group in the target compound could enhance metabolic stability compared to the tetrazole-containing analog .
Tricyclic Azabenzo Derivatives ()
- Example: N-[3-(Dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride.
- Structural Differences :
- The tricyclic system in includes dioxa (oxygen), thia (sulfur), and aza (nitrogen) atoms, whereas the target compound’s triazatricyclo group contains three nitrogen atoms.
- The target compound lacks the 2,5-dioxopyrrolidin-1-yl substituent, which in the analog may contribute to solubility or target interactions.
- Functional Implications :
Marine Actinomycete-Derived Metabolites ()
- Example : Salternamide E and related secondary metabolites.
- Structural Differences :
- Marine-derived compounds often feature polyketide or peptide backbones, contrasting with the synthetic heterocyclic architecture of the target compound.
- Functional Implications :
Data Table: Comparative Analysis of Key Attributes
Research Findings and Gaps
- Synthetic Feasibility: The target compound’s synthesis likely involves multi-step cyclization and coupling reactions, akin to methods described for coumarin-pyrimidinone hybrids .
- Knowledge Gaps: Detailed pharmacokinetic data (e.g., bioavailability, metabolic stability) and target-specific assays are absent in the provided evidence. Further studies should prioritize in vitro enzyme inhibition screens and ADMET profiling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
